![molecular formula C18H17N3O2S2 B2835323 Methyl 4-[({12-amino-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-10-yl}sulfanyl)methyl]benzoate CAS No. 384351-06-8](/img/structure/B2835323.png)
Methyl 4-[({12-amino-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-10-yl}sulfanyl)methyl]benzoate
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Description
Methyl 4-[({12-amino-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-10-yl}sulfanyl)methyl]benzoate is a useful research compound. Its molecular formula is C18H17N3O2S2 and its molecular weight is 371.47. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Chemical Reactions
Multicomponent Dicyclization and Ring-Opening Sequences : A novel annulation of aryl methyl ketones and 2-aminobenzyl alcohols for the synthesis of benzo[e][1,4]diazepin-3-ones has been reported. This process affords diverse seven-membered ring lactams via dual C-O bond cleavage, potentially involving the compound as an intermediate or related structure. This method offers a new pathway for synthesizing complex organic molecules with applications in medicine and chemistry (Geng et al., 2019).
Heterocyclic Chemistry
Synthesis and Applications of Oxadiazines and Thiadiazines : The compound's structural components share similarities with 1-thia-2,4-diazines, which are important in the synthesis of various heterocyclic compounds. These structures are of interest due to their antibiotic properties and potential in creating diuretic compounds. The synthesis involves condensation reactions and highlights the importance of sulfur-containing heterocycles in pharmaceutical development (Norris, 2008).
Pharmaceutical Intermediates
Synthesis of Important Intermediates : The compound can serve as a key intermediate in the synthesis of pharmaceuticals, such as in the preparation of Methyl 4-chloro-2-(N-methyl-N-phenylsulphonamide)benzoate, an important intermediate of Tianeptine. This showcases its role in the development of drugs for treating major depressive disorders, illustrating the compound's significance in medicinal chemistry (Yang Jian-she, 2009).
Materials Science
Liquid Crystalline Properties : Compounds containing similar structural motifs to the specified molecule have been studied for their liquid crystalline properties. For instance, benzothiazole derivatives exhibit smectic A phase, indicating potential applications in liquid crystal display (LCD) technologies. Such studies underscore the relevance of the compound in developing new materials for electronic applications (Ha et al., 2009).
properties
IUPAC Name |
methyl 4-[(12-amino-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-10-yl)sulfanylmethyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S2/c1-23-17(22)11-7-5-10(6-8-11)9-24-18-20-15(19)14-12-3-2-4-13(12)25-16(14)21-18/h5-8H,2-4,9H2,1H3,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDOJXMFQUMKTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CSC2=NC(=C3C4=C(CCC4)SC3=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[({12-amino-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-10-yl}sulfanyl)methyl]benzoate |
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